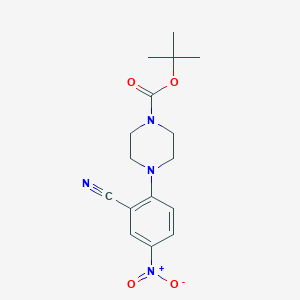

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Overview

Description

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H20N4O4 and a molecular weight of 332.36 g/mol . It is a piperazine derivative that features a tert-butyl ester group, a cyano group, and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(2-cyano-4-nitrophenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions include amino derivatives, amine derivatives, and carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds with similar structural features exhibit anticancer properties. The presence of the nitro group may contribute to the inhibition of tumor growth by interfering with cellular processes in cancer cells. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Neuropharmacology : The piperazine moiety is known for its psychoactive properties, making this compound a candidate for developing new treatments for neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.

Material Science

Polymer Chemistry : tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be utilized as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased thermal stability and enhanced mechanical strength.

Nanotechnology : The compound's ability to form complexes with metal ions positions it as a potential candidate in nanomaterial synthesis. Research into its use in creating nanoparticles for drug delivery systems is particularly promising, as these systems can enhance the bioavailability of therapeutic agents.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in methods such as HPLC (High Performance Liquid Chromatography) and mass spectrometry. Its distinct mass spectrum and retention time allow researchers to develop robust analytical methods for detecting similar compounds in complex mixtures .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target .

Comparison with Similar Compounds

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the cyano and nitro groups in this compound makes it unique, as these groups can engage in specific interactions that are not possible with other derivatives .

Biological Activity

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 288251-87-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H20N4O4

- Molecular Weight : 332.35 g/mol

- IUPAC Name : this compound

- MDL Number : MFCD26383922

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the piperazine ring followed by the introduction of the cyano and nitro groups. The synthetic pathway often employs various reagents such as ammonium chloride and iron in ethanol-water mixtures, facilitating the reduction of nitro groups to amino groups, which can further be modified to enhance biological activity .

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of similar compounds derived from the piperazine scaffold. For instance, a related compound exhibited an IC50 value of 0.269 µM against Plasmodium falciparum, indicating significant potency against malaria parasites . The selectivity index was notably high, suggesting low cytotoxicity to mammalian cells (IC50 = 124.0 µM), which is crucial for therapeutic applications.

Enzyme Inhibition

Research on piperazine derivatives has shown that they can act as inhibitors of various enzymes. For example, compounds with similar structures have demonstrated dual inhibitory activity against bacterial topoisomerases, which are essential for bacterial DNA replication. This activity was characterized by low nanomolar IC50 values, indicating strong potential as antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Cyano Group | Enhances lipophilicity and potentially increases membrane permeability. |

| Nitro Group | May contribute to electron-withdrawing properties, affecting binding affinity to targets. |

| tert-Butyl Group | Increases stability and solubility in organic solvents. |

Studies indicate that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR in drug design.

Case Studies

-

Antimalarial Studies :

A series of piperazine derivatives were evaluated for their antimalarial properties, with this compound showing promising results in inhibiting P. falciparum growth without significant toxicity to human cell lines . -

Antibacterial Properties :

Another study focused on a related piperazine compound that demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating resistant bacterial infections .

Properties

IUPAC Name |

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHJQNYGQBUGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623622 | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-87-6 | |

| Record name | 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.